Lipophilicity Differentiation: 4-Chloro vs. 4-Fluoro and Unsubstituted Phenyl Analogs
The 4-chlorobenzenesulfonyl substituent confers a measurably higher lipophilicity to CAS 896319-82-7 compared to its 4-fluoro and unsubstituted phenyl congeners. The target compound exhibits a computed ACD/LogP of 3.99 and a PubChem XLogP3 of 4.0 [1]. In contrast, the 4-fluoro analog (CAS 896327-21-2), bearing a less lipophilic fluoro substituent, is predicted to have a lower logP (typical ΔlogP of ~0.5–0.7 units between Cl and F on aromatic rings), while the unsubstituted phenyl analog (CAS 896332-63-1) lacks the halogen contribution entirely. These differences translate to divergent predicted bioconcentration factors (ACD/BCF pH 7.4: 360.62 for target compound) and soil adsorption coefficients (ACD/KOC pH 7.4: 2354.73), parameters that govern environmental fate and tissue distribution in in vivo models. .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | ACD/LogP = 3.99; XLogP3 = 4.0 |
| Comparator Or Baseline | 4-Fluoro analog (CAS 896327-21-2): predicted lower logP; Unsubstituted phenyl analog (CAS 896332-63-1): predicted lower logP; class-level ΔlogP(Cl vs. F) ≈ 0.5–0.7 |
| Quantified Difference | Estimated ΔlogP of approximately +0.5 to +0.7 relative to the 4-fluoro congener; difference in ACD/BCF (360.62 vs. predicted lower for F analog) |
| Conditions | Computed/predicted values: ACD/Labs Percepta v14.00; PubChem XLogP3 v3.0 |
Why This Matters
Higher logP directly affects membrane permeability, metabolic stability, and protein binding; for procurement, selecting the 4-chloro congener ensures a specific lipophilicity window that may be critical for blood-brain barrier penetration or target engagement profiles demonstrated in screening campaigns.
- [1] PubChem. N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide. Computed Properties. CID 16032111. View Source
